2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole
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Description
2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole is a useful research compound. Its molecular formula is C18H18N2O3S2 and its molecular weight is 374.47. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Benzothiazole derivatives, including 2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole, have been extensively studied for their anticancer properties. These compounds exhibit potential as chemotherapeutic agents due to their ability to interact with various biomolecules, making them effective against different types of cancer. The structural simplicity and ease of synthesis of benzothiazole scaffolds allow for the development of chemical libraries that could lead to the discovery of new therapeutic agents targeting cancer (Kamal, Hussaini, & Malik, 2015). Furthermore, structural modifications of benzothiazole derivatives have been a focus of research, with 2-arylbenzothiazoles emerging as significant pharmacophores in antitumor agent development (Ahmed et al., 2012).
Antimicrobial and Anti-inflammatory Activities
Beyond their anticancer potential, benzothiazole derivatives are known for a wide range of biological properties, including antimicrobial and anti-inflammatory activities. These compounds' versatility is highlighted by their application in treating various diseases and disorders, with some already in clinical use. The benzothiazole nucleus serves as a crucial scaffold in drug discovery, emphasizing its growing importance in developing therapies for numerous human ailments (Bhat & Belagali, 2020).
Drug Development and Therapeutic Applications
Recent advancements in benzothiazole-based drug development have underscored the compound's pharmacological importance, with a focus particularly on cancer research. Benzothiazole derivatives have been patented for various therapeutic applications, demonstrating their potential to progress into the market as selective and effective treatments. This growing interest in benzothiazole-based drug development showcases the scaffold's utility in creating derivatives with high therapeutic activity (Law & Yeong, 2022).
Properties
IUPAC Name |
4-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-13-6-7-14(18-19-15-4-2-3-5-16(15)24-18)12-17(13)25(21,22)20-8-10-23-11-9-20/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFDMVIMJVYHHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.